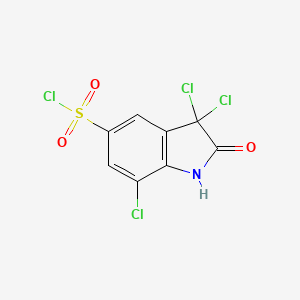
1-Methanesulfonyl-2-methoxy-4-nitrobenzene
Vue d'ensemble
Description
1-Methanesulfonyl-2-methoxy-4-nitrobenzene is a chemical compound with the CAS Number: 75259-30-2 . It has a molecular weight of 231.23 and its IUPAC name is 2-methoxy-4-nitrophenyl methyl sulfone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO5S/c1-14-7-5-6 (9 (10)11)3-4-8 (7)15 (2,12)13/h3-5H,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.23 .Applications De Recherche Scientifique
1. Synthesis of Complex Compounds
The compound has been utilized as a precursor in multi-step synthesis processes. For example, methanesulfon-m-anisidide, a derivative of 4-butyrylamino-3-methoxy-nitrobenzene, is produced through a sophisticated process involving several intermediate steps, including the transformation to methanesulfon-m-anisidide, 4'-amino- (IV) and its coupling to 9-chloro-acridine (Devarenne, Mabed, & Caminada, 2008).
2. Carbanion Reactivity and σ-Adduct Formation
Research has demonstrated that carbanions derived from compounds similar to 1-Methanesulfonyl-2-methoxy-4-nitrobenzene, like the carbanion from bis(phenylsulfonyl)methane, interact with 4,6-dinitrobenzofuroxan to form σ-adducts. These adducts then undergo base-catalyzed elimination reactions to yield alkene derivatives, showcasing the compound's potential in chemical synthesis (Asghar, Crampton, & Isanbor, 2008).
3. Advanced Glycosidation and Synthesis
In another study, the treatment of specific derivatives in methanol with sodium hydroxide led to the formation of several derivatives, explaining via a common sulfonium intermediate. This study highlights the compound's role in the complex synthesis of glycosidation donors and in-depth chemical transformations, including Pummerer reactions of their sulfoxides (Bozo, Boros, Párkányi, & Kuszmann, 2000).
4. Catalysis in Benzoxazole Synthesis
Methanesulfonic acid, related to this compound, has been identified as an effective catalyst in the synthesis of 2-substituted benzoxazoles, showing the compound's potential application in facilitating various chemical synthesis processes (Kumar, Rudrawar, & Chakraborti, 2008).
5. Applications in Electrochemical Reactions
Electrochemical studies involving similar compounds have demonstrated their utility in oxidation reactions. For instance, the electrochemical oxidation of chloramphenicol in the presence of lead dioxide–surfactant composites revealed intricate chemical dynamics, which indicates potential applications in electrochemical sensors or similar devices (Shmychkova, Zahorulko, Luk'yanenko, & Velichenko, 2021).
6. Structural and Spectroscopic Studies
Structural studies of complexes involving similar compounds have been conducted to understand their chemical behavior and interaction patterns, which could be pivotal in designing new molecules or materials (Binkowska, Jarczewski, Katrusiak, Wojciechowski, & Brzeziński, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIQWRSPSDOJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
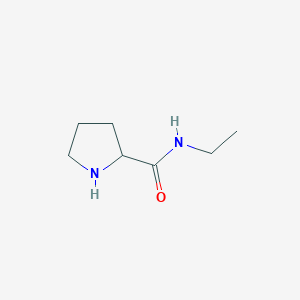
![2-Azabicyclo[2.2.2]octan-5-ol hydrochloride](/img/structure/B3153097.png)


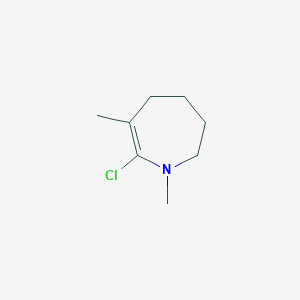
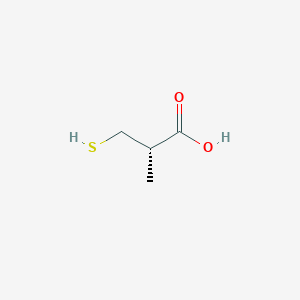
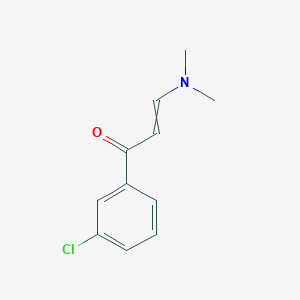
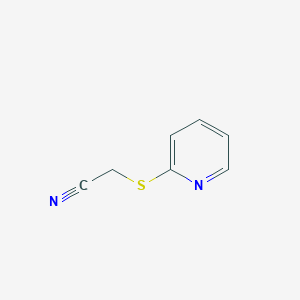
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)


![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)

